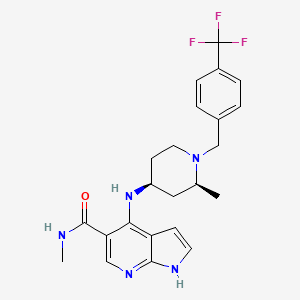

GLP-1R agonist 18

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Glucagon-like peptide-1 receptor agonist 18 is a small molecule that acts as an agonist for the glucagon-like peptide-1 receptor. This receptor is a class B G-protein coupled receptor predominantly expressed in pancreatic beta cells. When activated, it stimulates insulin secretion and promotes beta cell survival and proliferation. Glucagon-like peptide-1 receptor agonists are widely used in the treatment of type 2 diabetes due to their ability to lower blood glucose levels, promote weight loss, and protect pancreatic beta cells .

Preparation Methods

The synthesis of glucagon-like peptide-1 receptor agonist 18 involves several steps. One method includes the recombinant expression of the linear peptide followed by the attachment of a polyethylene glycol-fatty acid staple in a subsequent chemical reaction step . Another approach involves the use of saturation mutagenesis and chemical design to identify new agonists with modified N-terminal domains . Industrial production methods typically involve large-scale peptide synthesis and purification processes to ensure high purity and yield .

Chemical Reactions Analysis

Glucagon-like peptide-1 receptor agonist 18 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the substitution of the native glutamate residue with cysteic acid in the N-terminal region of the peptide results in a highly active analogue . Major products formed from these reactions include modified peptides with enhanced receptor binding and signaling properties .

Scientific Research Applications

Glucagon-like peptide-1 receptor agonist 18 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the role of glucagon-like peptide-1 in glucose homeostasis and insulin secretion . In biology, it is used to investigate the effects of glucagon-like peptide-1 receptor activation on beta cell proliferation and survival . In medicine, it is used in the treatment of type 2 diabetes and obesity due to its ability to lower blood glucose levels and promote weight loss . Additionally, glucagon-like peptide-1 receptor agonists have shown potential in the treatment of neurodegenerative diseases, such as Parkinson’s disease, due to their neuroprotective properties .

Mechanism of Action

Glucagon-like peptide-1 receptor agonist 18 exerts its effects by binding to the glucagon-like peptide-1 receptor and activating downstream signaling pathways. This activation stimulates insulin secretion from pancreatic beta cells and inhibits glucagon release from alpha cells, thereby lowering blood glucose levels . The compound also slows gastric emptying and reduces food intake, contributing to weight loss . The molecular targets involved in these pathways include cyclic adenosine monophosphate and protein kinase A, which mediate the physiological effects of glucagon-like peptide-1 receptor activation .

Comparison with Similar Compounds

Glucagon-like peptide-1 receptor agonist 18 is unique compared to other similar compounds due to its specific modifications in the N-terminal region, which enhance its receptor binding and signaling properties . Similar compounds include exendin-4, liraglutide, and semaglutide, which are also glucagon-like peptide-1 receptor agonists used in the treatment of type 2 diabetes and obesity . glucagon-like peptide-1 receptor agonist 18 has shown improved stability and efficacy in preclinical studies .

Properties

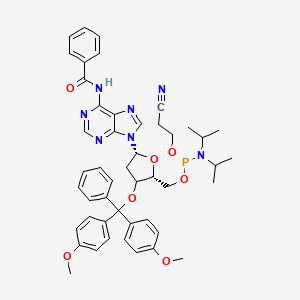

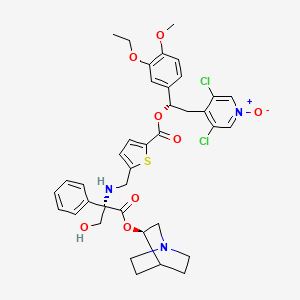

Molecular Formula |

C32H25ClF4N4O4 |

|---|---|

Molecular Weight |

641.0 g/mol |

IUPAC Name |

2-[[4-[2-[(4-chloro-2-fluorophenyl)methoxy]pyrimidin-4-yl]-2,5-difluorophenyl]methyl]-3-[(3S)-4,4-dimethyloxolan-3-yl]-7-fluorobenzimidazole-5-carboxylic acid |

InChI |

InChI=1S/C32H25ClF4N4O4/c1-32(2)15-44-14-27(32)41-26-9-18(30(42)43)8-24(37)29(26)40-28(41)10-17-7-23(36)20(12-22(17)35)25-5-6-38-31(39-25)45-13-16-3-4-19(33)11-21(16)34/h3-9,11-12,27H,10,13-15H2,1-2H3,(H,42,43)/t27-/m1/s1 |

InChI Key |

BILLOQHZLIFRRK-HHHXNRCGSA-N |

Isomeric SMILES |

CC1(COC[C@H]1N2C3=C(C(=CC(=C3)C(=O)O)F)N=C2CC4=CC(=C(C=C4F)C5=NC(=NC=C5)OCC6=C(C=C(C=C6)Cl)F)F)C |

Canonical SMILES |

CC1(COCC1N2C3=C(C(=CC(=C3)C(=O)O)F)N=C2CC4=CC(=C(C=C4F)C5=NC(=NC=C5)OCC6=C(C=C(C=C6)Cl)F)F)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

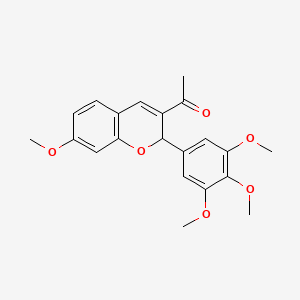

![2-[5-(3,5-difluorophenyl)tetrazol-2-yl]-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B12383882.png)

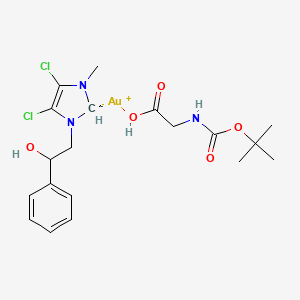

![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(5-deuterio-2,4-dioxo(613C)pyrimidin-1-yl)(513C)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12383889.png)

![2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12383909.png)

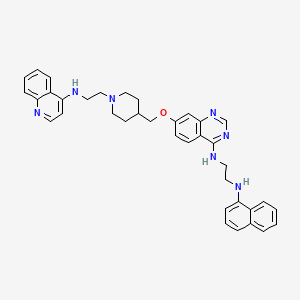

![tert-butyl N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]carbamate](/img/structure/B12383939.png)